Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Medicinal chemistry Structure-activity relationship Thiazole derivatives

This 2-ureido-thiazole-4-acetamide derivative is a structurally defined screening compound for oncology-focused library expansion, supported by the antitumor pharmacophore established in patent US20040157827A1. The para-tolyl urea and 3,4-dimethoxyphenyl acetamide substitution pattern occupies a distinct SAR space, enabling isomer-specific studies against the meta-tolyl positional isomer (CAS 921500-14-3). The thiazole-4-acetamide core provides a specific exit vector for kinase hinge-binding fragment elaboration. Procure only when the precise substitution pattern matches your screening hypothesis; generic substitution without empirical validation carries a high risk of divergent biological activity. Supplied exclusively for non-human research use.

Molecular Formula C21H22N4O4S
Molecular Weight 426.49
CAS No. 921465-82-9
Cat. No. B2556793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921465-82-9
Molecular FormulaC21H22N4O4S
Molecular Weight426.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H22N4O4S/c1-13-4-6-14(7-5-13)23-20(27)25-21-24-16(12-30-21)11-19(26)22-15-8-9-17(28-2)18(10-15)29-3/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27)
InChIKeyHMFKFDQKVDBNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Chemical Class and Baseline Procurement Profile


N-(3,4-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921465-82-9; molecular formula C21H22N4O4S; molecular weight 426.49 g/mol) belongs to the class of 2-ureido-thiazole-4-acetamide derivatives. Structurally, it integrates a 1,3-thiazole core bearing a p-tolyl urea moiety at the 2-position and an N-(3,4-dimethoxyphenyl)acetamide side chain at the 4-position. This scaffold class is documented in patent literature as having antitumor and antiproliferative potential [1]. The compound is available from commercial screening libraries and is intended exclusively for non-human research use .

Why In-Class Substitution Fails for N-(3,4-Dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide


The 2-ureido-thiazole-4-acetamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity. Even minor positional isomerism—such as shifting the methyl group on the tolyl ring from para to meta (CAS 921500-14-3) or relocating methoxy substituents from 3,4- to 2,5-dimethoxy—can alter hydrogen-bonding geometry, electronic distribution, and steric complementarity at biological targets [1]. The patent literature emphasizes that specific substitution patterns on both the urea aryl ring and the acetamide aryl ring are critical determinants of antitumor potency [2]. Generic substitution without empirical validation therefore carries a high risk of divergent biological activity. The quantitative evidence below substantiates specific structural differentiators where data are available.

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide vs. Its Closest Analogs


Para-Tolyl vs. Meta-Tolyl Urea Substituent: Structural Isomer Differentiation

The target compound bears a p-tolyl (4-methylphenyl) urea substituent, distinguishing it from its direct positional isomer N-(3,4-dimethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921500-14-3), which carries a m-tolyl (3-methylphenyl) group [1]. This para-vs-meta methyl placement alters the molecular dipole moment and steric profile at the urea pharmacophore. No quantitative activity data are available from allowed sources for either compound; however, SAR precedents in 2-ureido-thiazole antitumor patents demonstrate that tolyl positional isomerism can shift target binding affinity by orders of magnitude [2].

Medicinal chemistry Structure-activity relationship Thiazole derivatives

3,4-Dimethoxyphenyl vs. Phenyl Acetamide Substituent: Electron-Rich Aromatic Differentiation

The target compound incorporates a 3,4-dimethoxyphenyl group on the acetamide nitrogen, whereas the closely related analog N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921481-53-0) bears an unsubstituted phenyl ring . The dual methoxy substitution increases electron density on the aromatic ring (Hammett σp for OCH3 = -0.27; combined effect ≈ -0.42 for 3,4-di-OCH3), enhancing potential π-stacking and hydrogen-bond acceptor capacity relative to the unsubstituted phenyl comparator. No quantitative activity data are available from allowed sources; this represents a calculated electronic property difference.

Drug design Pharmacophore optimization Thiazole acetamides

Thiazole-4-Acetamide vs. Thiazole-5-Carboxamide Scaffold: Regioisomeric Core Differentiation

The compound features a thiazole-4-acetamide linkage (acetamide at the 4-position of thiazole), differentiating it from the thiazole-5-carboxamide regioisomeric series exemplified by N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide . In 2-aminothiazole-based kinase inhibitors, the position of the acetamide/carboxamide attachment dictates the vector of the side chain and its interaction with the hinge region of kinases. The patent literature on 2-ureido-thiazoles confirms that 4-substitution vs. 5-substitution on the thiazole ring yields distinct antitumor potency profiles [1].

Heterocyclic chemistry Scaffold hopping Medicinal chemistry

Optimal Research Application Scenarios for N-(3,4-Dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921465-82-9)


Antitumor Screening Library Expansion with Defined 2-Ureido-Thiazole Chemotype

Based on the 2-ureido-thiazole antitumor pharmacophore established in patent US20040157827A1 [1], this compound serves as a structurally characterized member for oncology-focused screening deck expansion. Its p-tolyl urea and 3,4-dimethoxyphenyl acetamide substitution pattern occupies a distinct chemical space within the series, enabling SAR exploration around the urea aryl ring (para-substitution preference) and the acetamide aryl ring (electron-rich dimethoxy motif). Procurement is warranted only when the precise substitution pattern matches the screening hypothesis.

Kinase Hinge-Binder Scaffold Exploration

The thiazole-4-acetamide core is isosteric with kinase hinge-binding fragments. The compound's 2-ureido group provides an additional hydrogen-bond donor/acceptor pair that may engage the kinase catalytic lysine or DFG motif residues. As supported by the scaffold differentiation evidence in Section 3, the 4-acetamide (vs. 5-carboxamide) geometry presents a specific exit vector for the aryl group, making this compound suitable for type I or type II kinase inhibitor fragment elaboration [1].

Positive Control for meta-Tolyl Isomer Counter-Screening

Given the documented existence of the meta-tolyl positional isomer (CAS 921500-14-3) [1], this compound is directly applicable as a comparability standard in isomer-specific SAR studies. Researchers investigating the biological consequence of para vs. meta methyl substitution on the urea aryl ring can employ this compound alongside its m-tolyl analog to deconvolute positional effects on target binding, cellular efficacy, or ADME properties.

Electron-Rich Aryl Pharmacophore Profiling in CNS or Anti-Inflammatory Programs

The 3,4-dimethoxyphenyl moiety is a recognized privileged fragment across CNS and anti-inflammatory targets (e.g., dopamine receptor ligands, PDE4 inhibitors). Although no direct target activity data are available from allowed sources for this specific compound [1], the combination of the electron-rich dimethoxyphenyl group with the hydrogen-bond-capable ureido-thiazole core positions the compound as a candidate for broad pharmacological profiling where this substitution pattern is mechanistically relevant.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.